molecular formula C17H12N6 B2840805 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine CAS No. 685107-78-2

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine

Cat. No.: B2840805
CAS No.: 685107-78-2
M. Wt: 300.325
InChI Key: VMFXPIJWSWRXRI-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with pyridin-2-yl and 1,2,4-triazol-1-yl phenyl groups, which contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives .

Scientific Research Applications

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine is unique due to its combination of pyridine, pyrimidine, and triazole moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit collagen expression and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

2-pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6/c1-2-9-19-16(3-1)17-20-10-8-15(22-17)13-4-6-14(7-5-13)23-12-18-11-21-23/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFXPIJWSWRXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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